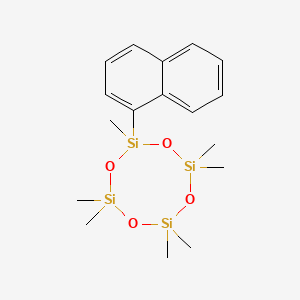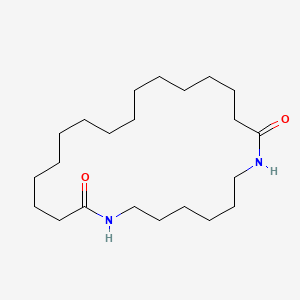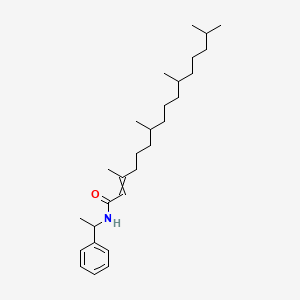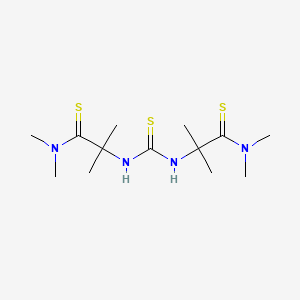
Propanethioamide, 2,2'-(carbonothioyldiimino)bis[N,N,2-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] is a chemical compound with the molecular formula C13H26N4S3 . This compound is known for its unique structure, which includes a carbonothioyl group linked to two imino groups and further connected to N,N,2-trimethylpropanethioamide units. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] involves several steps. One common method includes the reaction of N,N,2-trimethylpropanethioamide with carbon disulfide and an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions where the imino groups are replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Propanethioamide, 2,2’-(carbonothioyldiimino)bis[N,N,2-trimethyl-] can be compared with similar compounds such as:
Propanethioamide, 2,2-dimethyl-: This compound has a similar structure but lacks the carbonothioyl and imino groups, resulting in different chemical properties and reactivity.
Propanamide, N,N,2-trimethyl-: This compound is structurally related but does not contain sulfur atoms, leading to distinct chemical behavior and applications.
Properties
CAS No. |
61796-35-8 |
|---|---|
Molecular Formula |
C13H26N4S3 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-[[1-(dimethylamino)-2-methyl-1-sulfanylidenepropan-2-yl]carbamothioylamino]-N,N,2-trimethylpropanethioamide |
InChI |
InChI=1S/C13H26N4S3/c1-12(2,9(18)16(5)6)14-11(20)15-13(3,4)10(19)17(7)8/h1-8H3,(H2,14,15,20) |
InChI Key |
ZVUKBJBLEONEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=S)N(C)C)NC(=S)NC(C)(C)C(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


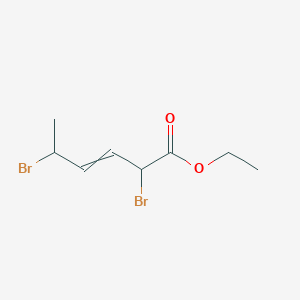
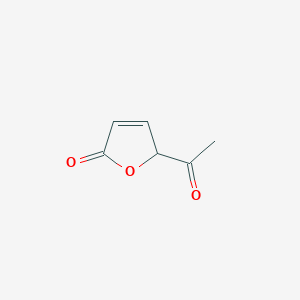
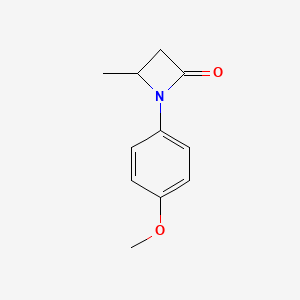
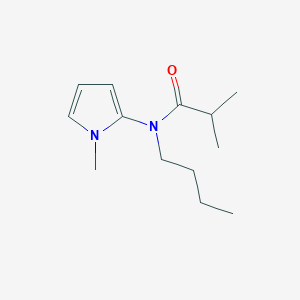
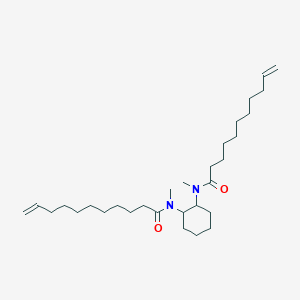
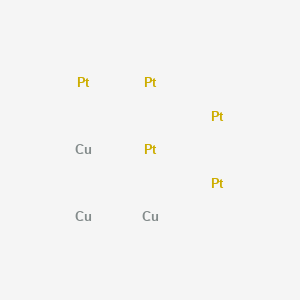
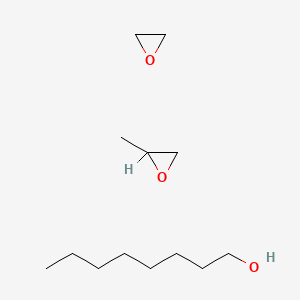
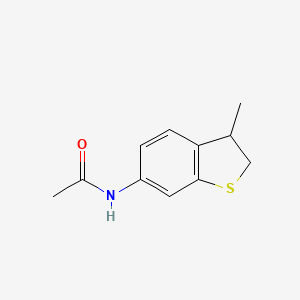
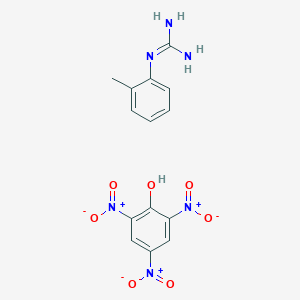
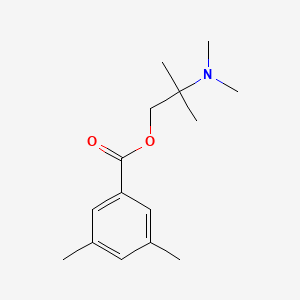
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
